3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids, specifically flavones. Its molecular formula is , and it has a molecular weight of approximately 372.37 g/mol . The structure features multiple methoxy groups, which are known to enhance the compound's biological activity and solubility. This compound is characterized by a benzopyran backbone with three methoxy groups at positions 5, 7, and 8, and an additional methoxy-substituted phenyl group at position 3.
These reactions can be utilized in synthetic pathways to derive related compounds or to study its metabolic transformations in biological systems.
Research indicates that 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one exhibits significant antioxidant properties. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases. Additionally, studies have shown potential anti-inflammatory and anticancer activities, making it a subject of interest for pharmacological research .
The synthesis of this compound can be achieved through several methods:
For detailed methodologies, references such as the Beilstein Journal of Organic Chemistry provide comprehensive synthetic pathways .
The applications of 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one are diverse:
Interaction studies indicate that this compound may interact with various biological targets:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-1-benzopyran-4-one | Hydroxy group at position 5 | Enhanced solubility due to hydroxyl group |
5-Hydroxy-6,7-dimethoxy-2-(2,6-dimethoxyphenyl)-4H-1-benzopyran-4-one | Hydroxy group at position 5 | Potentially different biological activity due to structural variations |
5-Hydroxy-3,6,7,8-tetramethoxyflavone | Four methoxy groups | Increased lipophilicity and possibly enhanced bioactivity |
These compounds illustrate the diversity within the flavonoid family while highlighting the unique characteristics of 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one due to its specific substitution pattern and resulting biological properties.